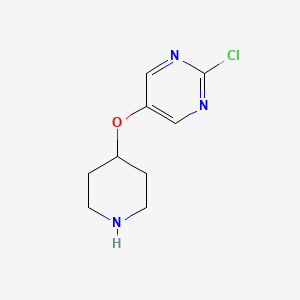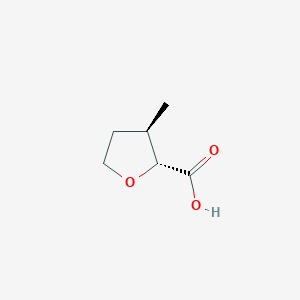
Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Bromo-5-cyclopropylisoxazole-4-carboxylate de méthyle est un composé chimique de formule moléculaire C8H8BrNO3. Il appartient à la famille des isoxazoles, connue pour sa structure cyclique à cinq chaînons contenant un atome d'oxygène et un atome d'azote. Les isoxazoles sont importants en chimie médicinale en raison de leurs diverses activités biologiques et de leur potentiel thérapeutique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-Bromo-5-cyclopropylisoxazole-4-carboxylate de méthyle implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante consiste à utiliser des catalyseurs Cu(I) ou Ru(II) pour la réaction de cycloaddition (3 + 2) . Cette réaction est réalisée dans des conditions modérées pour garantir des rendements élevés et une sélectivité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé utilisent souvent des voies de synthèse sans métaux pour éviter les coûts élevés et la toxicité associés aux catalyseurs métalliques. Ces méthodes sont écologiques et génèrent moins de déchets, ce qui les rend adaptées à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Bromo-5-cyclopropylisoxazole-4-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Conversion en oximes correspondantes.
Réduction : Formation d'hydrazides.
Substitution : Réactions d'échange d'halogènes.
Réactifs et conditions courants
Oxydation : Implique généralement des réactifs comme le TEMPO et le TMSN3.
Réduction : Utilise l'hydrate d'hydrazine sous reflux.
Substitution : Emploie la substitution nucléophile avec des halogénures appropriés.
Principaux produits formés
Oxydation : Donne des oximes.
Réduction : Produit des hydrazides.
Substitution : Forme divers isoxazoles substitués.
Applications de recherche scientifique
Le 3-Bromo-5-cyclopropylisoxazole-4-carboxylate de méthyle a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique.
Médecine : Exploré pour ses propriétés anticancéreuses, antibactériennes et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs.
Mécanisme d'action
Le mécanisme d'action du 3-Bromo-5-cyclopropylisoxazole-4-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Il agit en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique impliqué .
Applications De Recherche Scientifique
Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate involves its interaction with specific molecular targets. It acts by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Composés similaires
Sulfaméthoxazole : Un antibiotique avec un noyau isoxazole similaire.
Muscimol : Un agoniste du récepteur GABA A.
Acide iboténique : Une neurotoxine avec une structure isoxazole.
Unicité
Le 3-Bromo-5-cyclopropylisoxazole-4-carboxylate de méthyle est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C8H8BrNO3 |
|---|---|
Poids moléculaire |
246.06 g/mol |
Nom IUPAC |
methyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-12-8(11)5-6(4-2-3-4)13-10-7(5)9/h4H,2-3H2,1H3 |
Clé InChI |
IHZHYSZTPYOQLY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(ON=C1Br)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(benzyloxy)phenyl]-4-nitrobenzamide](/img/structure/B11716952.png)
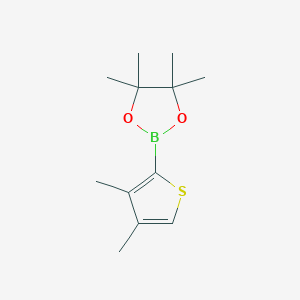
![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)
![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11716963.png)
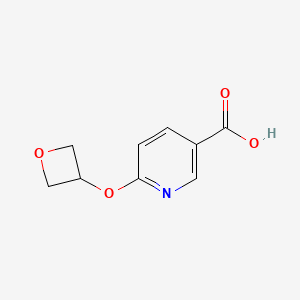
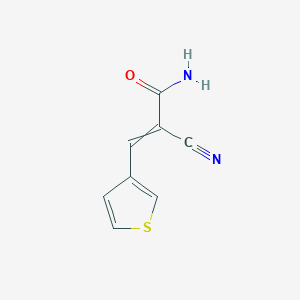

![Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate](/img/structure/B11716989.png)
![Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate](/img/structure/B11716998.png)
![1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B11717011.png)
